molecular formula C14H11NO6 B2533333 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate CAS No. 387837-56-1

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate

Cat. No. B2533333
CAS RN: 387837-56-1
M. Wt: 289.243
InChI Key: DZQZGIGIISFSIE-UHFFFAOYSA-N
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Description

Compounds like “2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate” often belong to a class of organic compounds known as benzodioxoles . These are aromatic compounds containing a benzene ring fused to a 1,3-dioxole .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The chemical reactions of these compounds can vary widely depending on their specific structures and the conditions under which they are studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point, boiling point, and density, can be determined using various analytical techniques .

Scientific Research Applications

Corrosion Inhibition

A study conducted by Hu et al. (2016) on benzothiazole derivatives, including similar chemical structures, showed these compounds' effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Their investigation highlighted the compounds' ability to adsorb onto surfaces, offering protection against corrosion, which could imply potential applications for 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate in similar contexts (Hu et al., 2016).

Pharmaceutical Applications

In the realm of pharmaceuticals, Kodela et al. (2012) synthesized NOSH-Aspirin, a novel compound releasing both nitric oxide and hydrogen sulfide, showing significant anti-inflammatory properties and potential as a new class of anti-inflammatory drugs. This research underscores the potential of complex organic molecules, akin to 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate, in developing new therapeutic agents (Kodela et al., 2012).

Synthesis of Complex Molecules

Research by Ramazani et al. (2016) described a green protocol for synthesizing benzoates through a one-pot, three-component reaction, demonstrating the versatility of similar chemical frameworks in synthesizing complex molecules. This study illustrates the potential utility of 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate in the synthesis of novel compounds under environmentally friendly conditions (Ramazani et al., 2016).

Antioxidant and Anti-inflammatory Properties

Further, research by Chidan Kumar et al. (2015) on adamantyl-based compounds revealed strong antioxidant and anti-inflammatory activities, suggesting that structurally complex esters, such as 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate, could potentially exhibit similar beneficial properties (Chidan Kumar et al., 2015).

Mechanism of Action

The mechanism of action of these compounds can also vary widely. For example, some benzimidazole derivatives have been studied for their anticancer properties .

Safety and Hazards

The safety and hazards associated with these compounds can be determined by studying their Material Safety Data Sheets (MSDS) .

Future Directions

The future directions of research on these compounds could involve further exploration of their potential therapeutic applications, as well as the development of new synthesis methods .

properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c16-13(7-19-14(17)11-2-1-5-18-11)15-9-3-4-10-12(6-9)21-8-20-10/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQZGIGIISFSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl 2-furoate

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